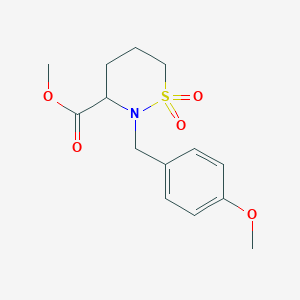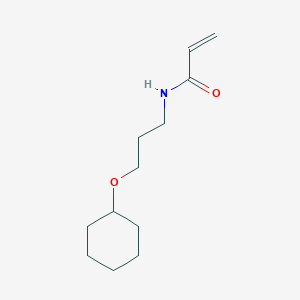![molecular formula C14H17N3 B2781939 Bis[(6-methylpyridin-2-yl)methyl]amine CAS No. 25599-07-9](/img/structure/B2781939.png)
Bis[(6-methylpyridin-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis[(6-methylpyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 25599-07-9 . It has a molecular weight of 227.31 and its IUPAC name is N,N-bis[(6-methyl-2-pyridinyl)methyl]amine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Bis[(6-methylpyridin-2-yl)methyl]amine” is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.It has a density of 1.1±0.1 g/cm3 , a boiling point of 423.4±40.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound’s molar refractivity is 97.1±0.3 cm3 .
科学的研究の応用
1. Synthesis and Metal Complex Formation
Bis[(6-methylpyridin-2-yl)methyl]amine is used in the synthesis of various metal complexes. For instance, its derivatives have been involved in the solvent-free synthesis of metal complexes such as ruthenium, highlighting its role in facilitating complex metal-ligand interactions and its potential in materials science and catalysis (Fallahpour, 2008).
2. Supramolecular Assembly and Chemical Structure Studies
This compound is significant in the study of supramolecular structures. It has been involved in the formation of unique supramolecular assemblies, like imidazole-boric acid helices, which are crucial for understanding molecular interactions and designing novel materials (Cheruzel, Mashuta, & Buchanan, 2005).
3. Reactivity and Coordination Chemistry Investigations
Research involving bis[(6-methylpyridin-2-yl)methyl]amine contributes significantly to understanding the reactivity of copper(II) complexes. It helps in exploring the effects of different substituents on the coordination chemistry and reactivity of copper(II) complexes, which is valuable for catalysis and inorganic chemistry (Kunishita et al., 2008).
4. Development of Fluorescent Sensors
This compound has been used in the development of new fluorescent sensors. For instance, its derivatives have been synthesized and investigated for the detection of inorganic cations, demonstrating its potential in analytical chemistry and environmental monitoring (Mac et al., 2010).
5. Catalysis and Polymerization Studies
It plays a role in catalysis, particularly in atom transfer radical polymerization (ATRP). Research into new amine-based tripodal copper complexes, including derivatives of bis[(6-methylpyridin-2-yl)methyl]amine, contributes to advancements in polymer science and engineering (Inoue & Matyjaszewski, 2004).
Safety And Hazards
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBKTHJRGPSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(6-methylpyridin-2-yl)methyl]amine | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

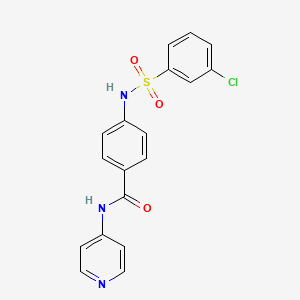
![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)
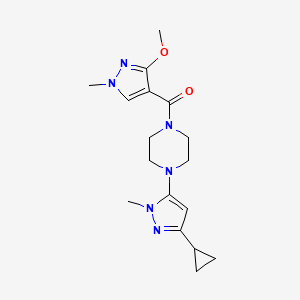
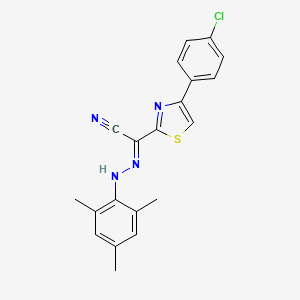
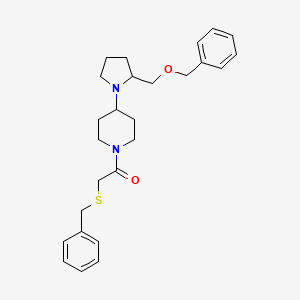
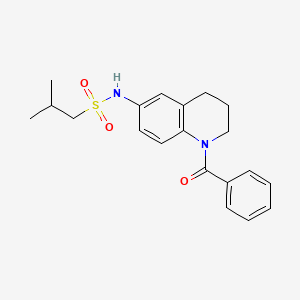
![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)
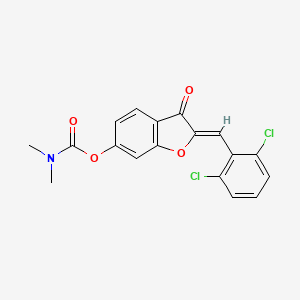
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)
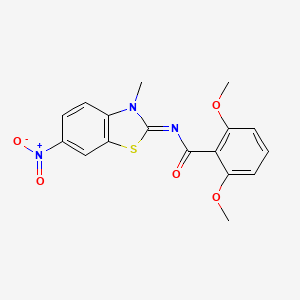
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2781875.png)
![1-methyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
